molecular formula C14H19NO2 B7474816 Azocan-1-yl-(2-hydroxyphenyl)methanone

Azocan-1-yl-(2-hydroxyphenyl)methanone

Cat. No. B7474816
M. Wt: 233.31 g/mol
InChI Key: LYSXLWZBDYETHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azocan-1-yl-(2-hydroxyphenyl)methanone, also known as AHM, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a versatile molecule that can be synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The exact mechanism of action of Azocan-1-yl-(2-hydroxyphenyl)methanone is not fully understood, but it is believed to act through multiple pathways, including the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways involved in inflammation and cellular stress.
Biochemical and Physiological Effects:
Azocan-1-yl-(2-hydroxyphenyl)methanone has been shown to have a number of biochemical and physiological effects, including the inhibition of lipid peroxidation and the activation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

Azocan-1-yl-(2-hydroxyphenyl)methanone has a number of advantages for use in laboratory experiments, including its high purity and stability, as well as its ability to act as a potent antioxidant and anti-inflammatory agent. However, it also has some limitations, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.

Future Directions

There are a number of potential future directions for research on Azocan-1-yl-(2-hydroxyphenyl)methanone, including its potential as a therapeutic agent for the treatment of various diseases, as well as its use as a tool for studying cellular stress and inflammation. Further research is needed to fully understand the mechanism of action of Azocan-1-yl-(2-hydroxyphenyl)methanone and its potential applications in scientific research.

Synthesis Methods

Azocan-1-yl-(2-hydroxyphenyl)methanone can be synthesized using a variety of methods, including the reaction of 2-hydroxyacetophenone with 1,4-diazabicyclo[2.2.2]octane (DABCO) and paraformaldehyde, or the reaction of 2-hydroxyacetophenone with 1,2-diaminocyclohexane and paraformaldehyde. These methods have been shown to result in high yields of Azocan-1-yl-(2-hydroxyphenyl)methanone with good purity.

Scientific Research Applications

Azocan-1-yl-(2-hydroxyphenyl)methanone has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have potent antioxidant and anti-inflammatory properties, and may have potential as a therapeutic agent for the treatment of various diseases.

properties

IUPAC Name

azocan-1-yl-(2-hydroxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c16-13-9-5-4-8-12(13)14(17)15-10-6-2-1-3-7-11-15/h4-5,8-9,16H,1-3,6-7,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSXLWZBDYETHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azocan-1-yl-(2-hydroxyphenyl)methanone

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